![molecular formula C18H21N3O4S B2646624 N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688053-93-2](/img/structure/B2646624.png)
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with the molecular formula C18H21N3O4S and a molecular weight of 375.4420 . This compound is characterized by its unique structure, which includes a cyclopropyl group, a dioxoloquinazoline core, and a hexanamide chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the dioxoloquinazoline core, introduction of the cyclopropyl group, and attachment of the hexanamide chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
作用机制
The mechanism of action of N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
- N-{3-[ethyl(phenyl)amino]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
Uniqueness
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is unique due to its specific structural features, such as the cyclopropyl group and the dioxoloquinazoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound characterized by its unique quinazolinone core and dioxolo ring structure. This compound shows significant promise in various biological applications, particularly in the fields of oncology and kinase inhibition.
Structural Overview
The compound's structure can be broken down as follows:
- Quinazolinone Core : Known for its diverse biological activities including anticancer properties.
- Dioxolo Ring : Enhances chemical stability and bioactivity.
- Cyclopropyl Group : Potentially influences the pharmacokinetics and biological interactions of the molecule.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds related to quinazolinones. For instance, novel thiazole-fused quinazolinones have demonstrated cytotoxic effects against various human cancer cell lines such as Huh7-D12 and MCF-7. The majority of these compounds exhibited significant growth inhibition with IC50 values in the micromolar range .
Cell Line | IC50 (µM) |
---|---|
Huh7-D12 | 10 |
Caco-2 | 15 |
MCF-7 | 5 |
MDA-MB-231 | 8 |
PC-3 | 12 |
This suggests that N-cyclopropyl-6-{8-oxo-6-sulfanylidene... may possess similar or enhanced anticancer properties due to its structural features.
Kinase Inhibition
The biological activity of quinazolinone derivatives often correlates with their ability to inhibit specific kinases. In a comparative study, several compounds exhibited varying degrees of kinase inhibition:
Kinase | Compound | Inhibition (%) at 10 µM |
---|---|---|
DYRK1A | Compound I | 85 |
JAK3 | Compound II | 70 |
GSK-3β | Compound III | 60 |
While specific data for N-cyclopropyl-6-{8-oxo... is not yet available, its structural analogs indicate potential for similar inhibitory effects .
Case Studies and Research Findings
- Tumor Growth Inhibition : A study involving thiazole-fused quinazolinones demonstrated that modifications in molecular structure significantly affected their biological activity. The most potent derivatives showed IC50 values below 10 µM against multiple cancer cell lines .
- Kinase Activity Modulation : Research on related quinazolinone compounds revealed that certain modifications could enhance or diminish kinase inhibitory activity. This suggests that N-cyclopropyl derivatives may be optimized for specific targets through structural modifications .
- Synthesis and Characterization : The synthesis of N-cyclopropyl derivatives typically involves multi-step organic reactions that require precise conditions to ensure high yield and purity. Techniques such as NMR and mass spectrometry are employed for characterization .
常见问题
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing N-cyclopropyl-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide?
- Answer : Synthesis typically involves multi-step organic reactions, such as condensation of cyclopropylamine with activated hexanamide intermediates, followed by cyclization to form the [1,3]dioxoloquinazolin core. Characterization relies on 1H/13C NMR for structural elucidation and HPLC for purity assessment (>98% purity threshold). For example, substituted quinazolinones in analogous compounds were synthesized via similar protocols, yielding 35–55% with melting points between 185–216°C . Stability studies under varying pH and temperature conditions are critical to confirm storage protocols .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the compound’s structural integrity?
- Answer : 1H/13C NMR identifies functional groups and stereochemistry, while HPLC (e.g., 99.8% purity in analogous compounds ) ensures purity. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups. For complex heterocycles like [1,3]dioxoloquinazolin, X-ray crystallography may resolve ambiguities in ring conformations .
Advanced Research Questions
Q. How can molecular docking tools like AutoDock Vina predict the binding interactions of this compound with biological targets?
- Answer : AutoDock Vina accelerates docking simulations with improved scoring functions and multithreading, enabling rapid screening against targets (e.g., enzymes or receptors). Grid maps are auto-generated for ligand-receptor interactions, and clustering algorithms rank binding modes. For quinazolinone derivatives, docking scores (e.g., −8.9 kcal/mol in antimalarial studies ) correlate with inhibitory activity. Validation via molecular dynamics (MD) simulations ensures stability of predicted complexes .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound’s analogs?
- Answer : Contradictions arise from substituent effects (e.g., cyclopropyl vs. phenyl groups ). Use comparative SAR analysis to isolate variables (e.g., logP, steric effects) and apply statistical models (e.g., factorial design ) to identify outliers. Cross-validation with in vitro assays (e.g., IC50 measurements) and MD simulations clarifies mechanisms. For example, substituents at the 5-position of isoxazole in analogs significantly modulated activity .
Q. How can factorial design optimize the synthesis or bioactivity testing of this compound?
- Answer : Factorial design systematically tests variables (e.g., reaction temperature, catalyst loading) to identify optimal conditions. For heterocyclic synthesis, factors like solvent polarity and pH are critical. In AI-integrated workflows (e.g., COMSOL Multiphysics), real-time data adjusts parameters for yield maximization . For bioactivity, factorial matrices evaluate dose-response relationships and synergistic effects .
Methodological and Theoretical Questions
Q. What computational frameworks integrate molecular dynamics (MD) with docking studies to enhance predictive accuracy?
- Answer : Combine AutoDock Vina for initial docking with MD (e.g., GROMACS) to simulate ligand-receptor dynamics over nanosecond timescales. This identifies stable binding conformations and calculates binding free energy (e.g., MM-PBSA). For antimalarial quinazolinones, this approach validated docking predictions and explained resistance mutations .
Q. How should researchers align experimental design with theoretical frameworks in studying this compound?
- Answer : Ground studies in established theories (e.g., ligand-receptor interaction models ). For example, link quinazolinone bioactivity to enzyme inhibition mechanisms (e.g., folate pathway disruption). Use conceptual frameworks to select observables (e.g., binding energy, cellular uptake) and justify methodological choices like fluorescence-based assays .
Q. What quality control standards ensure reproducibility in purity and stability assessments?
- Answer : Follow pharmacopeial guidelines (e.g., USP/EP) for HPLC calibration, using reference standards (e.g., ofloxacin derivatives ). Accelerated stability testing (40°C/75% RH) monitors degradation. Impurity profiling (e.g., via LC-MS) identifies byproducts, ensuring compliance with ICH Q3A/B thresholds .
属性
IUPAC Name |
N-cyclopropyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-11-5-6-11)4-2-1-3-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUVNXWRMRDDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。